Taxin B
Overview
Description
Taxin B is a diterpene alkaloid and a potent cardiotoxin found in the leaves and berries of the European yew (Taxus baccata). It is one of the major toxic pseudo-alkaloids present in various species of the yew tree, including Taxus baccata and Taxus cuspidata . This compound is known for its significant cardiotoxic effects, which can lead to severe cardiac issues and even fatal heart failure .
Mechanism of Action
Target of Action
Taxin B is a diterpene alkaloid found in the yew tree . The primary target of this compound is the cardiovascular system, specifically the cardiac myocytes . It acts as a potent cardiotoxin .
Mode of Action
The toxic action of this compound is based on its effects on cardiac myocytes. It inhibits the transport of calcium and sodium across the cell membrane of these cells . This inhibition disrupts the normal functioning of the heart, leading to various symptoms and potentially fatal heart failure .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of cardiac myocytes by inhibiting the transport of calcium and sodium ions . These ions play crucial roles in the contraction and relaxation of the heart muscle, and their disruption can lead to serious cardiovascular problems.
Pharmacokinetics
It is known that this compound can be detected in biological samples (blood, urine, gastric content) using specific and sensitive methods like lc–ms–ms .
Result of Action
The result of this compound’s action is a disruption of normal heart function. Symptoms can include nausea, dizziness, pain, and changes in heart rate, including both tachycardia (rapid heart rate) and bradycardia (slow heart rate) . In severe cases, this compound can lead to fatal heart failure .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound in the yew tree can vary depending on the season, with the highest concentrations found in needles harvested in January .
Biochemical Analysis
Biochemical Properties
Taxin B interacts with various enzymes, proteins, and other biomolecules. Its primary mechanism of action is based on cardiac effects. It inhibits the calcium and sodium transport across the cell membrane of cardiac myocytes .
Cellular Effects
This compound has cytotoxic effects on cells . It disrupts the normal function of cardiac myocytes, leading to symptoms such as nausea, dizziness, pain, tachycardia, bradycardia, and can eventually lead to fatal heart failure .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the transport of calcium and sodium ions across the cell membrane of cardiac myocytes . This disruption in ion transport interferes with the normal functioning of the cells, leading to the observed cytotoxic effects .
Transport and Distribution
This compound is distributed throughout the body after ingestion. It is found in all parts of the yew plant except for the aril, the fleshy covering of the seeds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Taxin B typically involves extraction from the yew tree. The extraction process includes the use of solvents to isolate the compound from the plant material. The specific synthetic routes and reaction conditions for this compound are not extensively documented, as it is primarily obtained through natural extraction methods .
Industrial Production Methods
Industrial production of this compound is generally not common due to its toxic nature. the extraction process from yew trees involves harvesting the plant material, followed by solvent extraction and purification using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Taxin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and properties .
Scientific Research Applications
Taxin B has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique due to its high cardiotoxicity and its specific mechanism of action on cardiac cells. Its potent effects on calcium and sodium channels distinguish it from other similar compounds .
Properties
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,9,12-triacetyloxy-14-hydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O10/c1-13-21(35-14(2)29)10-19-22(36-15(3)30)9-18-12-28(8,23(11-20(18)33)37-16(4)31)26(34)25(38-17(5)32)24(13)27(19,6)7/h9,19-23,25,33H,10-12H2,1-8H3/b18-9+/t19-,20-,21-,22-,23-,25+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYDZECFCXRQOK-IANSKHESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168109-52-2 | |
Record name | Taxine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168109522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(9.3.1.14,8)hexadeca-4,10-dien-2-one, 3,6,9,14-tetrakis(acetyloxy)-12-hydroxy-1,5,16,16-tetramethyl-, (1S,3R,6S,8R,9S,10E,12S,14S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAXINE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB5005PDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Taxin B?
A: this compound is known to be a cardiotoxin. It exerts its effect primarily by antagonizing calcium channels in cardiac myocytes. [] This interference disrupts the normal electrical signaling and contractility of the heart, leading to potentially fatal cardiac dysrhythmias. []
Q2: Can you describe the structural characteristics of this compound?
A: While the exact molecular formula and weight are not provided in the abstracts, this compound is a taxane diterpenoid. [] Its structure has been investigated using various spectroscopic techniques, including carbon-13 nuclear magnetic resonance (13C-NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and correlation spectroscopy (COSY) experiments. [, ] These methods have helped elucidate the connectivity and spatial arrangement of atoms within the this compound molecule.
Q3: How is this compound typically isolated and identified?
A: this compound is primarily found in the leaves and seeds of the yew tree (Taxus baccata). [] It can be isolated from the plant material using various chromatographic methods, such as column chromatography with silica gel or Sephadex LH-20, and further purified using High-Performance Liquid Chromatography (HPLC). [] Identification is often achieved through mass spectrometry analysis, particularly electrospray ionization quadrupole time-of-flight mass spectrometry, which allows for the detection of this compound and its isomer, isothis compound, in various biological samples. []
Q4: Has this compound demonstrated any protective effects in biological systems?
A: Interestingly, some derivatives of this compound, specifically 7-Deacetyl-taxine B and 5-Cinnamoyloxy-taxin B, have exhibited protective effects against oxidative stress in an in vitro model using SK-N-SH cells. [, ] These compounds were shown to improve cell viability, reduce the formation of pyknotic nuclei, and decrease intracellular reactive oxygen species (ROS) levels in cells exposed to hydrogen peroxide. [, ] Further research is needed to determine if this compound itself possesses similar protective properties.
Q5: Are there any known structural analogs of this compound, and do they share similar biological activities?
A: Yes, several structural analogs of this compound, collectively known as taxanes, have been isolated from various Taxus species. [, , ] These analogs often differ in the type and position of functional groups attached to the core taxane skeleton. While some taxanes, like paclitaxel, are known for their anticancer activity, others, like Taxin A, also exhibit cardiotoxic effects similar to this compound. [] Further research is needed to fully understand the structure-activity relationships within this class of compounds.
Q6: What are the implications of this compound's toxicity for its potential applications?
A: The significant cardiotoxicity of this compound presents a major challenge for its development as a therapeutic agent. [] While some of its derivatives have shown promise in protecting against oxidative stress, their potential clinical use would require extensive research to ensure their safety and efficacy. [, ] Furthermore, any strategies to develop this compound-based therapies would need to address the compound's toxicity profile and explore ways to mitigate its adverse effects.
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